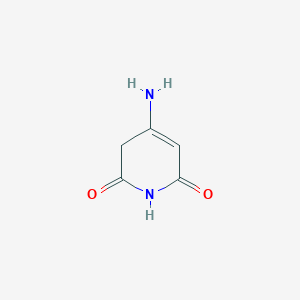

4-Aminopyridine-2,6(1H,3H)-dione

Descripción general

Descripción

4-Aminopyridine-2,6(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 4-position and two keto groups at the 2 and 6 positions of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2,6(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of 4-aminopyridine with phosgene, followed by hydrolysis to yield the desired compound. Another method includes the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Aminopyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

4-Aminopyridine-2,6(1H,3H)-dione has been investigated for its potential as an enzyme inhibitor. It shows promise against specific targets such as:

- Flavin-Dependent Thymidylate Synthase (FDTS) : This enzyme is crucial in nucleotide synthesis and is absent in human pathogens, making it an attractive target for developing antibacterial agents. Compounds derived from the this compound scaffold have demonstrated inhibitory effects on FDTS, indicating its potential in combating multi-resistant pathogens .

Neurological Disorders

The compound acts as a potassium channel blocker, influencing neuronal excitability and neurotransmitter release. This property has implications for treating various neurological conditions, including:

- Multiple Sclerosis : Research indicates that derivatives of this compound can improve conduction in demyelinated axons, potentially aiding in symptom management for patients.

- Alzheimer's Disease : Novel derivatives have been synthesized that exhibit anti-acetylcholinesterase activity, suggesting their potential as therapeutic agents for Alzheimer's disease .

Anti-inflammatory Activity

Studies have explored the anti-inflammatory properties of this compound. Its ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

- Material Science : The compound serves as a precursor for synthesizing advanced materials and dyes due to its unique chemical properties.

- Pharmaceutical Development : Its role as a building block in drug synthesis highlights its importance in pharmaceutical research and development.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives of this compound against multi-resistant bacterial strains. Results indicated that certain modifications enhanced potency significantly compared to standard antibiotics .

| Compound | Structure Characteristics | Inhibitory Effect |

|---|---|---|

| B1-PP146 | Pyrido[1,2-e]purine derivative | IC50 = 0.69 μM against FDTS |

| Compound A | Substituted at N3 position | 23.1% inhibition at 200 µM |

Case Study 2: Neurological Applications

Research on the effects of potassium channel blockers derived from this compound demonstrated improved nerve conduction in animal models of multiple sclerosis. These findings support further exploration into therapeutic applications for demyelinating diseases .

Mecanismo De Acción

The mechanism of action of 4-Aminopyridine-2,6(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by altering neurotransmitter release or inhibiting inflammatory mediators.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminopyridine: Lacks the keto groups present in 4-Aminopyridine-2,6(1H,3H)-dione.

2,6-Diaminopyridine: Contains amino groups at the 2 and 6 positions instead of keto groups.

4-Hydroxypyridine-2,6-dione: Contains hydroxyl groups instead of an amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and two keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research fields.

Actividad Biológica

4-Aminopyridine-2,6(1H,3H)-dione, commonly referred to as Fantridone, is a heterocyclic organic compound notable for its significant biological activities, particularly as a potassium channel blocker. This article explores the compound's biological activity, mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: CHNO

Structure: The compound features two carbonyl groups at the 2 and 6 positions of the pyridine ring, alongside an amino group at position 4. This unique structure contributes to its biological activity as it interacts with various ion channels and neurotransmitter systems.

This compound primarily acts as a potassium channel blocker . By inhibiting potassium channels, it enhances neuronal excitability and neurotransmitter release. This mechanism has implications for treating several neurological disorders, including:

- Multiple Sclerosis (MS)

- Spinal Cord Injury

- Alzheimer's Disease

The blockade of potassium channels leads to prolonged depolarization of neurons, which can improve synaptic transmission in demyelinated axons.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Neurodegenerative Diseases

- A study evaluated the efficacy of 4-Aminopyridine derivatives in reducing toxicity while maintaining therapeutic effects against neurodegenerative diseases like Alzheimer's and MS. The new peptide derivatives demonstrated significantly lower toxicity compared to standard 4-aminopyridine while retaining neuroprotective properties .

- Anticancer Research

- Antibacterial Applications

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Biological Activity |

|---|---|---|

| 4-Aminopyridine | Simple amino group at position 4 | Primarily used for similar potassium channel blocking effects. |

| 3,4-Diaminopyridine | Two amino groups at positions 3 and 4 | More potent in certain neurological applications due to dual action. |

| 4-Dimethylaminopyridine | Dimethylamino group at position 4 | Commonly used as a coupling reagent in organic synthesis. |

| 2-Aminopyridine | Amino group at position 2 | Different pharmacological profile; less effective as a potassium channel blocker. |

Propiedades

IUPAC Name |

4-amino-3H-pyridine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1H,2,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJUCSJIJAZADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301428 | |

| Record name | 4-Amino-2,6(1H,3H)-pyridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17325-30-3 | |

| Record name | 4-Amino-2,6(1H,3H)-pyridinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17325-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6(1H,3H)-pyridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.